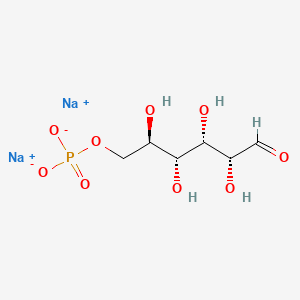

D-Glucose-6-phosphate disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Glucose-6-phosphate disodium salt is a chemical compound with significant importance in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-6-phosphate disodium salt involves several steps. The primary method includes the phosphorylation of a hexose derivative under controlled conditions. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride or phosphoric acid, and a base like sodium hydroxide to neutralize the reaction mixture. The reaction is carried out in an aqueous medium at a temperature range of 0-25°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is continuously monitored, and the product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

D-Glucose-6-phosphate disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phosphates.

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

D-Glucose-6-phosphate disodium salt is widely used in diagnostic tests, particularly for measuring glucose-6-phosphate dehydrogenase (G6PD) activity. G6PD is an enzyme critical for cellular metabolism and redox balance. Deficiency in this enzyme can lead to hemolytic anemia and other health issues.

Key Applications:

- G6PD Activity Measurement: It serves as a substrate in assays to determine G6PD levels, which is vital for diagnosing G6PD deficiency .

Metabolic Research

Research has shown that this compound plays a role in various metabolic processes:

- NADPH Production: It is crucial for the production of NADPH, which is essential for anabolic reactions and maintaining cellular redox status .

- Diabetes Studies: Studies indicate that alterations in G6PD activity can affect pancreatic beta-cell function and insulin secretion, highlighting its importance in diabetes research .

Case Study Example:

A study on diabetic mice revealed that decreased G6PD activity correlated with increased oxidative stress and impaired insulin secretion, suggesting potential therapeutic targets for enhancing G6PD activity to improve beta-cell survival .

Cell Culture Applications

In cell culture, this compound is utilized as a nutrient supplement to support cellular metabolism. It helps maintain cellular energy levels and promotes cell growth.

Key Uses:

- Cell Growth Enhancement: Used in media formulations to enhance the growth of various cell types by providing essential metabolites .

Data Tables

| Application Area | Specific Use |

|---|---|

| Clinical Diagnostics | G6PD activity measurement |

| Metabolic Research | NADPH production studies; diabetes research |

| Cell Culture | Nutrient supplement for enhanced cell growth |

Wirkmechanismus

The mechanism of action of D-Glucose-6-phosphate disodium salt involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism. It also plays a role in signal transduction pathways, influencing cellular responses to external stimuli.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentosan polysulfate: Used for the treatment of interstitial cystitis.

Nicotinamide adenine dinucleotide phosphate (NADP): Involved in redox reactions and metabolic pathways

Uniqueness

D-Glucose-6-phosphate disodium salt is unique due to its specific structural configuration and its ability to participate in a variety of biochemical reactions. Unlike other similar compounds, it has a distinct role in both metabolic and signaling pathways, making it a versatile compound in scientific research.

Biologische Aktivität

D-Glucose-6-phosphate disodium salt (G6P-Na2) is a significant carbohydrate metabolite that plays a crucial role in various biological processes, including metabolism, signaling pathways, and cellular functions. This article explores its biological activity, supported by research findings, data tables, and case studies.

This compound is the disodium salt form of D-glucose-6-phosphate, with the molecular formula C6H11Na2O9P and a molecular weight of approximately 310.06 g/mol (anhydrous basis) . It is commonly used in biochemical research due to its role as a substrate in enzymatic reactions.

Biological Functions

1. Metabolic Pathways

D-Glucose-6-phosphate is a key intermediate in several metabolic pathways:

- Glycolysis : It serves as an essential substrate for glycolytic enzymes, facilitating glucose catabolism to produce energy.

- Pentose Phosphate Pathway : G6P is vital for nucleotide synthesis and maintaining cellular redox balance through NADPH production.

2. Signaling Pathways

G6P influences various signaling pathways that are critical for cellular functions:

- PI3K/Akt/mTOR Pathway : G6P can activate the PI3K pathway, which is crucial for cell growth and metabolism .

- AMPK Activation : It plays a role in activating AMP-activated protein kinase (AMPK), which regulates energy homeostasis .

Case Studies and Experimental Data

- Enzymatic Activity Assays

- Impact on Cell Proliferation

- Microplastic Interaction

Data Table: Biological Activity Overview

Eigenschaften

CAS-Nummer |

3671-99-6 |

|---|---|

Molekularformel |

C6H13NaO9P |

Molekulargewicht |

283.13 g/mol |

IUPAC-Name |

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/t3-,4+,5+,6+;/m0./s1 |

InChI-Schlüssel |

TZQUTLWZPHPOSF-BTVCFUMJSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.[Na] |

Kanonische SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na] |

Key on ui other cas no. |

3671-99-6 |

Physikalische Beschreibung |

White crystalline solid; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

3671-99-6 112898-35-8 54010-71-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.